Bromoselenobenzene
Overview
Description
Synthesis Analysis
The synthesis of bromobenzene derivatives can be achieved through various methods. For instance, the palladium-catalyzed coupling of 4-bromo-2,5-di-n-hexylbenzeneboronic acid is described as a method to produce poly(para-phenylene) derivatives with high degrees of polymerization . Another synthesis method involves a copper-catalyzed thiolation annulation reaction of 2-bromo alkynylbenzenes with sodium sulfide, leading to the formation of benzo[b]thiophenes . Additionally, the synthesis of tritiated bromobenzene derivatives is reported through exchange-tritiation of anilines, followed by diazotization and Sandmeyer coupling .
Molecular Structure Analysis
The molecular structure of bromobenzene and its isotopically substituted species has been studied using microwave spectroscopy. The structure of bromobenzene is consistent with hexagonal symmetry of the benzene ring, and the quadrupole coupling data suggest a small degree of double-bond character for the carbon-bromine bond . NMR spectroscopy of bromobenzene in a liquid crystalline phase has provided values for dipole-dipole coupling constants and the deuterium quadrupole coupling constants, which are indicative of the molecular structure .
Chemical Reactions Analysis
Bromobenzene derivatives undergo various chemical reactions. The photodissociation of bromobenzene and its dibrominated and tribrominated derivatives has been studied, revealing that the symmetry of the molecule influences the presence of ultrafast predissociation channels . Additionally, the fragmentation of the bromobenzene ion has been analyzed, leading to insights into the energetics and rate-energy dependence of the fragmentation process .
Physical and Chemical Properties Analysis
The physical and chemical properties of bromobenzene derivatives have been extensively studied. Photoelectron spectroscopy has been used to study the ionization and fragmentation of bromobenzene, providing information on the energetics and dynamics of these processes . The influence of the bromine atom on the photoelectron angular distributions and branching ratios of bromobenzene has been investigated, showing the impact of the Cooper minimum associated with the bromine atom . The differential structure factor of liquid bromobenzene has been determined by anomalous X-ray scattering, revealing information about the Br-Br atom pairs in the liquid phase . Furthermore, the photoelectron, ultraviolet, and vacuum ultraviolet photoabsorption spectra of bromobenzene have been interpreted using ab initio and DFT computations, leading to the identification of Rydberg states and the analysis of vibrational structures .
Scientific Research Applications
Brominated Flame Retardants in Indoor Environments
Brominated flame retardants, including Bromoselenobenzene, are widely used in consumer products to reduce flammability. The occurrence of these compounds has been extensively studied in indoor air, dust, and consumer goods. However, the increasing application of these substances necessitates more research to understand their environmental fate and potential risks. Concerns have been raised about their environmental persistence and toxicity, leading to calls for improved analytical methods and further research on their emission sources and potential leaching into indoor environments (Zuiderveen et al., 2020).
Electrochemical Water Treatment
In the realm of water treatment, particularly in the treatment of contaminated water, electrochemical processes are pivotal. These processes significantly depend on the concentration of bromide and brominated compounds like Bromoselenobenzene. The formation of brominated organic compounds during the electrochemical treatment can potentially compromise the quality of the treated effluent. This underscores the necessity for continuous research to address the formation of toxic byproducts and optimize the performance of electrochemical water treatment systems (Radjenovic & Sedlak, 2015).
Safety And Hazards
Future Directions
The future directions for the study of Bromoselenobenzene and similar compounds could involve further exploration of their synthesis, molecular structure, chemical reactions, and physical and chemical properties. The development of new algorithms with the aid of powerful computational hardware could make this topic promising and with good prospects .
properties
IUPAC Name |
phenyl selenohypobromite | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrSe/c7-8-6-4-2-1-3-5-6/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCEFEIBEOBPPSJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[Se]Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrSe | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50188387 | |
Record name | Bromoselenobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50188387 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Bromoselenobenzene | |
CAS RN |
34837-55-3 | |
Record name | Benzeneselenenyl bromide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=34837-55-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bromoselenobenzene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034837553 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bromoselenobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50188387 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bromoselenobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.474 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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